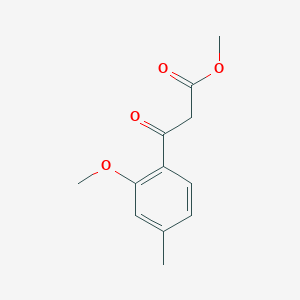

Methyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate

Beschreibung

Methyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is a β-ketoester derivative characterized by a central 3-oxopropanoate backbone esterified with a methyl group and substituted with a 2-methoxy-4-methylphenyl aromatic ring. This compound belongs to a class of β-ketoesters widely utilized as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. The 2-methoxy-4-methylphenyl substituent introduces steric and electronic effects that influence reactivity, solubility, and tautomeric equilibria (e.g., keto-enol tautomerism) .

Eigenschaften

Molekularformel |

C12H14O4 |

|---|---|

Molekulargewicht |

222.24 g/mol |

IUPAC-Name |

methyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate |

InChI |

InChI=1S/C12H14O4/c1-8-4-5-9(11(6-8)15-2)10(13)7-12(14)16-3/h4-6H,7H2,1-3H3 |

InChI-Schlüssel |

PMOQMXIZJLQELY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)C(=O)CC(=O)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate typically involves the esterification of 3-(2-methoxy-4-methylphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality. The final product is typically purified using techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of Methyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the expression of inflammatory mediators by modulating signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. The compound’s structure allows it to bind to specific receptors or enzymes, thereby exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The substituents on the aromatic ring of β-ketoesters significantly alter their chemical behavior. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Methyl 3-Aryl-3-Oxopropanoate Derivatives

Physicochemical and Reactivity Trends

- Electron-Withdrawing Groups (EWGs): Derivatives like the 4-nitro and 4-trifluoromethyl variants exhibit enhanced keto-enol tautomerism due to increased acidity of the α-hydrogen, favoring nucleophilic reactions .

- Steric Effects : Bulky substituents (e.g., 2,4-dimethylphenyl) reduce reaction rates in condensations or cyclizations .

- Heteroaromatic Substituents : The 2-chloropyridinyl analog (CAS 682811-11-6) demonstrates compatibility with heterocyclic chemistry, enabling drug discovery applications .

Biologische Aktivität

Methyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is an organic compound characterized by its complex structure, which includes a methoxy group and a methylphenyl substituent. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the molecular formula and features a propanoate backbone with a 2-methoxy-4-methylphenyl group. The presence of both the methoxy and methyl groups enhances its solubility and potential interactions with biological targets.

Biological Activities

Research indicates that Methyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate exhibits several biological activities, including:

- Anticancer Properties : Studies have shown that this compound can inhibit specific enzymes involved in tumor growth, suggesting its potential as an anti-cancer agent. The mechanism involves the modulation of signaling pathways critical for cancer cell proliferation.

- Anti-inflammatory Effects : Preliminary investigations indicate that derivatives of this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Analgesic Activity : Some studies suggest that this compound may also exhibit analgesic effects, providing relief from pain through mechanisms similar to those of non-steroidal anti-inflammatory drugs (NSAIDs).

The biological activity of Methyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is primarily attributed to its ability to interact with various molecular targets. The methoxy group can enhance lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors. Additionally, the compound's ability to form hydrogen bonds may influence its binding affinity to specific enzymes or receptors involved in disease processes.

Case Studies

- In Vitro Studies : A series of in vitro assays have demonstrated the compound's ability to inhibit tumor cell lines, showcasing IC50 values that indicate significant potency against specific cancer types. For example, in studies involving breast cancer cell lines, IC50 values were reported in the low micromolar range.

- In Vivo Models : Animal studies have provided insights into the pharmacokinetics and pharmacodynamics of this compound. In mouse models, administration led to reduced tumor size and improved survival rates compared to control groups.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Methyl 3-(4-chlorophenyl)-3-oxopropanoate | Chlorinated analog | Exhibits different biological activity due to chlorine substitution |

| Methyl 3-(4-methoxyphenyl)-3-oxopropanoate | Methoxy-substituted | Enhanced solubility and potential pharmacological effects |

| Methyl 3-(4-bromophenyl)-3-oxopropanoate | Brominated variant | Different reactivity patterns due to bromine substitution |

This table illustrates how variations in substituents can significantly influence both chemical behavior and biological activity, highlighting the uniqueness of Methyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate within its class.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.